

cilomilast drug interactions with erythromycin

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Compound Focus: Cilomilast

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Frequently Asked Questions

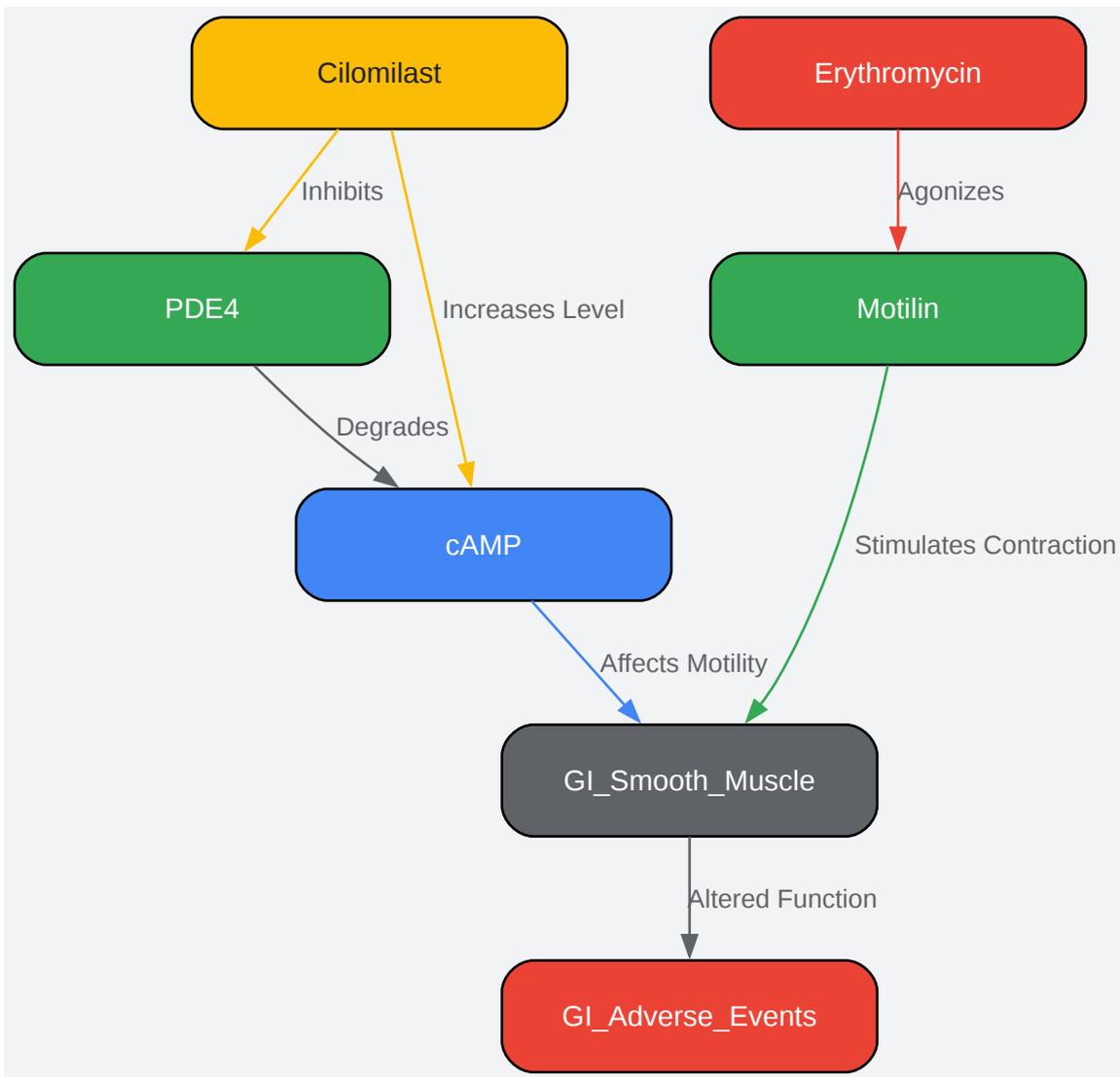
- **What is the nature of the interaction between cilomilast and erythromycin?** The co-administration of **cilomilast** and erythromycin is associated with an **increased incidence of gastrointestinal adverse events** [1]. This is considered a **pharmacodynamic interaction**, meaning it results from the combined biological effects of the two drugs, not from one affecting the blood concentration of the other [1].
- **Does erythromycin affect the plasma concentration of cilomilast?** Available evidence indicates that **cilomilast** has a low potential for clinically relevant drug-drug interactions [1] [2]. Specifically, **cilomilast** is not a known inhibitor of various cytochrome P450 enzymes, including CYP3A4, which is inhibited by erythromycin [1] [3] [4]. The interaction is not attributed to changes in **cilomilast** pharmacokinetics [1].
- **Are there any other significant drug interactions with cilomilast to be aware of?** **Cilomilast** has been studied with several other drugs commonly prescribed for COPD. The table below summarizes key findings, showing no clinically relevant pharmacokinetic interactions were identified [1] [3].

Drug Class	Example Drug	Outcome of Coadministration with Cilomilast
Bronchodilators	Theophylline, Salbutamol	No clinically relevant pharmacokinetic interaction [1] [2] [3]

Drug Class	Example Drug	Outcome of Coadministration with Cilomilast
Corticosteroids	Oral Prednisolone	No clinically relevant pharmacokinetic interaction [1] [3]
Cardiac Glycosides	Digoxin	No effect on digoxin steady-state pharmacokinetics; small change in rate of absorption deemed not clinically significant [1] [5] [3]
Anticoagulants	Warfarin	No clinically relevant pharmacokinetic interaction [3]

Mechanism of Interaction

The following diagram illustrates the understood mechanism behind the increased gastrointestinal adverse events when **cilomilast** and erythromycin are taken together.



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As the diagram shows, the two drugs act through different primary pathways that both ultimately affect gastrointestinal smooth muscle, leading to adverse events.

- **Cilomilast:** As a phosphodiesterase 4 (PDE4) inhibitor, it increases intracellular cyclic AMP (cAMP) levels, which can lead to effects like nausea and diarrhea [1] [2].
- **Erythromycin:** A macrolide antibiotic that acts as a motilin receptor agonist, stimulating gastric and intestinal motility [4].

The **additive or synergistic pro-kinetic effect** on the GI tract is the predicted cause of the increased side effects, not a metabolic interaction [1].

Experimental & Clinical Data Summary

For a quick reference, the table below consolidates key quantitative data on **cilomilast**.

Parameter	Summary Data
Pharmacokinetics	Linear, low between-subject variability. Steady state rapidly achieved with twice-daily dosing [1] [3].
Primary Metabolism	Via Cytochrome P450 2C8 (CYP2C8) [1] [3].
Protein Binding	Extensive (99.4%), concentration-independent at clinical doses [1] [3].
Erythromycin Interaction	Increased incidence of GI adverse events (Pharmacodynamic) [1].

Troubleshooting & Risk Mitigation

For researchers designing clinical trials or conducting studies involving **cilomilast**, consider the following:

- **Patient Monitoring:** In any setting where **cilomilast** and erythromycin are co-administered, proactively monitor for the emergence of gastrointestinal adverse events (e.g., nausea, vomiting, abdominal pain, diarrhea) [1].
- **Dosing Administration:** Administering **cilomilast** with food or using a dose-escalation regimen has been shown to reduce the incidence of nausea, its principal adverse reaction [1]. This could be a useful strategy to mitigate effects in a clinical trial setting.
- **Study Design Considerations:** Be aware that development of **cilomilast** was terminated by the manufacturer after Phase III studies failed to show consistent beneficial effects to confirm the promising early data for COPD treatment [5].

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